N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the benzothiazole derivative with a chlorinated phenyl compound, often using a coupling reagent such as palladium catalyst.
Formation of the benzamide: The final step involves the reaction of the intermediate compound with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide can be compared with other benzothiazole derivatives, such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound exhibits different luminescent properties due to the presence of a hydroxy group.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Similar to the previous compound, it shows unique luminescent properties.
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: This compound lacks the hydroxy group and exhibits different emission properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H11Cl3N2OS |
---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-11-5-7-13(15(22)9-11)19(26)24-12-6-8-14(16(23)10-12)20-25-17-3-1-2-4-18(17)27-20/h1-10H,(H,24,26) |
InChI Key |
WWGODCKZFPTLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.